molecular formula C12H19ClN2O4 B15049974 methyl (1R,2S)-2-ethenyl-1-[(2S,4R)-4-hydroxypyrrolidine-2-amido]cyclopropane-1-carboxylate hydrochloride

methyl (1R,2S)-2-ethenyl-1-[(2S,4R)-4-hydroxypyrrolidine-2-amido]cyclopropane-1-carboxylate hydrochloride

Cat. No.: B15049974
M. Wt: 290.74 g/mol
InChI Key: KAZPMVUXKNLERL-GHRKWLBTSA-N
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Description

Methyl (1R,2S)-2-ethenyl-1-[(2S,4R)-4-hydroxypyrrolidine-2-amido]cyclopropane-1-carboxylate hydrochloride is a complex organic compound with a unique structure that includes a cyclopropane ring, a pyrrolidine ring, and an ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1R,2S)-2-ethenyl-1-[(2S,4R)-4-hydroxypyrrolidine-2-amido]cyclopropane-1-carboxylate hydrochloride involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopropane ring, the introduction of the ethenyl group, and the attachment of the pyrrolidine ring. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and various organic solvents, such as tetrahydrofuran (THF) and dichloromethane (DCM).

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts, such as palladium or platinum, may also be employed to facilitate specific reaction steps.

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,2S)-2-ethenyl-1-[(2S,4R)-4-hydroxypyrrolidine-2-amido]cyclopropane-1-carboxylate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form an epoxide or a diol.

    Reduction: The compound can be reduced to form a saturated derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethenyl group can yield epoxides or diols, while reduction can produce saturated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, methyl (1R,2S)-2-ethenyl-1-[(2S,4R)-4-hydroxypyrrolidine-2-amido]cyclopropane-1-carboxylate hydrochloride is studied for its potential as a bioactive molecule. It may interact with specific enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets suggests it could be developed into a drug for treating various diseases.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique structure and reactivity make it valuable for the synthesis of high-value products.

Mechanism of Action

The mechanism of action of methyl (1R,2S)-2-ethenyl-1-[(2S,4R)-4-hydroxypyrrolidine-2-amido]cyclopropane-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (1R,2S)-2-(pyrrolidin-3-yl)cyclopropane-1-carboxylate hydrochloride
  • Methyl (1R,2S)-2-(hydroxycarbamoyl)-1-{4-[(2-methylquinolin-4-yl)methoxy]benzyl}cyclopropanecarboxylate

Uniqueness

Methyl (1R,2S)-2-ethenyl-1-[(2S,4R)-4-hydroxypyrrolidine-2-amido]cyclopropane-1-carboxylate hydrochloride is unique due to its combination of a cyclopropane ring, a pyrrolidine ring, and an ethenyl group. This unique structure imparts specific reactivity and biological activity that distinguishes it from other similar compounds.

Biological Activity

Methyl (1R,2S)-2-ethenyl-1-[(2S,4R)-4-hydroxypyrrolidine-2-amido]cyclopropane-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H32N4O3S
  • Molecular Weight : 444.59 g/mol
  • CAS Number : 1948273-02-6

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

1. Anticancer Activity

Research has indicated that compounds similar to methyl (1R,2S)-2-ethenyl have shown promise in inducing apoptosis in various cancer cell lines. For instance, studies on bisindole alkaloids have demonstrated their ability to induce cytotoxic effects and apoptosis in HCT116 cells, suggesting a potential pathway for methyl (1R,2S)-2-ethenyl's action against cancer cells .

2. Antimicrobial Properties

Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial activity. The mechanism often involves disruption of microbial cell membranes or interference with microbial metabolism.

3. Neuroprotective Effects

There is emerging evidence that compounds with similar structural motifs may offer neuroprotective benefits. This could be attributed to their ability to modulate neurotransmitter levels or protect against oxidative stress.

The precise mechanisms through which methyl (1R,2S)-2-ethenyl exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit key signaling pathways involved in cell growth and proliferation.
  • Induction of Apoptosis : The activation of caspase pathways leading to programmed cell death has been observed in related compounds.

Case Studies

Several case studies highlight the biological activities of methyl (1R,2S)-2-ethenyl and its analogs:

Case Study 1: Anticancer Efficacy

A study investigated the effects of a related compound on HCT116 colon cancer cells. The findings revealed that treatment resulted in significant apoptosis characterized by nuclear condensation and increased caspase activity .

Case Study 2: Neuroprotection in Models of Oxidative Stress

In vitro studies using neuronal cell lines exposed to oxidative stress showed that compounds structurally related to methyl (1R,2S)-2-ethenyl provided protection against neuronal death, likely through antioxidant mechanisms.

Data Tables

Biological ActivityObservations
AnticancerInduces apoptosis in HCT116 cells; enhances caspase activity
AntimicrobialPotential activity against various pathogens
NeuroprotectiveProtects neuronal cells from oxidative stress

Properties

Molecular Formula

C12H19ClN2O4

Molecular Weight

290.74 g/mol

IUPAC Name

methyl (1R,2S)-2-ethenyl-1-[[(2S,4R)-4-hydroxypyrrolidine-2-carbonyl]amino]cyclopropane-1-carboxylate;hydrochloride

InChI

InChI=1S/C12H18N2O4.ClH/c1-3-7-5-12(7,11(17)18-2)14-10(16)9-4-8(15)6-13-9;/h3,7-9,13,15H,1,4-6H2,2H3,(H,14,16);1H/t7-,8-,9+,12-;/m1./s1

InChI Key

KAZPMVUXKNLERL-GHRKWLBTSA-N

Isomeric SMILES

COC(=O)[C@]1(C[C@H]1C=C)NC(=O)[C@@H]2C[C@H](CN2)O.Cl

Canonical SMILES

COC(=O)C1(CC1C=C)NC(=O)C2CC(CN2)O.Cl

Origin of Product

United States

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